3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid
Description
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid is a synthetic organic compound featuring a 1-methylimidazole moiety linked to a propiolic acid (prop-2-ynoic acid) group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the N1 position with a methyl group, while the C5 position is connected to a triple bond (alkyne) and a carboxylic acid. This structure confers unique electronic and steric properties, distinguishing it from related imidazole derivatives.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,1H3,(H,10,11) |
InChI Key |
ZGORSXVLWRXLHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
One common synthetic route includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the prop-2-ynoic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Addition: The prop-2-ynoic acid moiety can participate in addition reactions, particularly with nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific solvents, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives and modified prop-2-ynoic acid compounds .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is known to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with various biological pathways, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoic acid and related compounds:
Physicochemical Properties
- Acidity: The alkyne group in the target compound lowers the pKa of the carboxylic acid (~2–3) compared to propanoic acid analogs (pKa ~4.8) .
- Reactivity: The triple bond enables participation in Huisgen cycloaddition (click chemistry), unlike propenoic acid (double bond) or propanoic acid derivatives.
- Solubility : Tetrazole-containing analogs (e.g., compound 11) exhibit improved solubility in polar solvents due to the tetrazole’s ionic character , whereas the alkyne group may reduce aqueous solubility.
Biological Activity
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a propenoic acid moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 152.15 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, mimicking substrate structures and altering metabolic pathways. Additionally, its imidazole structure allows for coordination with metal ions, enhancing its potential as a chelator in biological systems .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against multidrug-resistant Staphylococcus aureus strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections .
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity, particularly against human lung adenocarcinoma cells (A549). The compound's cytotoxic effects were compared to standard chemotherapeutics like cisplatin, revealing promising results in reducing cell viability .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound exhibited significant inhibition at low concentrations, indicating potential for clinical applications in antibiotic resistance scenarios.
- Anticancer Activity Evaluation :
-
Inflammation Model :
- Study Design : In vitro assays were conducted to assess the inhibition of inflammatory cytokines.
- Outcome : The compound significantly reduced levels of pro-inflammatory markers, supporting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
